(dimethoxymethyl)(2-methylpropyl)silane
Description
(Dimethoxymethyl)(2-methylpropyl)silane (CAS No. 18293-82-8), also known as isobutyldimethoxymethylsilane, is an organosilicon compound with the formula C₇H₁₈O₂Si. Its structure features a silicon atom bonded to:
- A dimethoxymethyl group (–CH(OCH₃)₂), which combines methoxy (–OCH₃) and methyl (–CH₃) substituents.
- A 2-methylpropyl (isobutyl) group (–CH₂CH(CH₃)₂), providing steric bulk and lipophilic character .
This compound is used in surface modification, polymer compatibilization, and as a precursor in organic synthesis. Its hybrid organic-inorganic structure allows tailored interactions with substrates, influencing dispersion, hydrophobicity, and reactivity.
Properties
IUPAC Name |
dimethoxymethyl(2-methylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSLTVZCASVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[SiH2]C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(dimethoxymethyl)(2-methylpropyl)silane can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpropylmagnesium bromide with dimethoxymethylchlorosilane under anhydrous conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
(dimethoxymethyl)(2-methylpropyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(dimethoxymethyl)(2-methylpropyl)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dimethoxymethyl(2-methylpropyl)silane exerts its effects involves its ability to modify surfactant properties and interact with bacterial cell membranes . The compound’s antibacterial activity is likely due to its ability to disrupt the cell membrane, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Isobutyltrimethoxysilane
Formula : (CH₃)₂CHCH₂Si(OCH₃)₃
Key Differences :
- Substituents : Three methoxy groups (–OCH₃) vs. one dimethoxymethyl and one isobutyl group.
- Reactivity: Trimethoxysilanes hydrolyze faster due to more labile methoxy groups, making them preferable for sol-gel processes. (Dimethoxymethyl)(2-methylpropyl)silane exhibits slower hydrolysis, enhancing stability in non-polar matrices .
- Applications : Isobutyltrimethoxysilane is used in coatings and adhesives, while the dimethoxymethyl variant improves dispersion in hydrophobic polymers like PHBH (polyhydroxybutyrate-co-valerate) composites .
| Property | This compound | Isobutyltrimethoxysilane |
|---|---|---|
| Hydrolysis Rate | Slower | Faster |
| Thermal Stability | Higher (due to bulkier groups) | Moderate |
| Preferred Application | Non-polar polymer matrices | Sol-gel coatings |
Dimethoxymethyl(3,3,3-Trifluoropropyl)Silane
Formula : CF₃CH₂CH₂Si(CH₃)(OCH₃)₂
Key Differences :
3-Aminopropyltrimethoxysilane (APES)
Formula : NH₂(CH₂)₃Si(OCH₃)₃
Key Differences :
- Functionality : APES has an amine group (–NH₂), enabling covalent bonding with polar substrates (e.g., cellulose).
- Reactivity: The amine group facilitates coupling in epoxy resins and biopolymers, unlike the non-polar isobutyl group in this compound .
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]Silane
Formula : C₁₀H₂₂O₄Si
Key Differences :
- Epoxy Functional Group : Enables crosslinking in adhesives and pharmaceuticals.
- Applications : Used as a versatile intermediate in drug synthesis, contrasting with the surface-modification focus of this compound .
Key Research Findings
- Catalytic Dehydration : this compound showed poor yields (~20%) in primary amide dehydration, outperformed by bifunctional silanes like 1,2-bis(dimethylsilyl)ethane (>80% yield) .
- Surface Modification: Modified cellulose nanocrystals (CNCs) with isobutyldimethoxymethylsilane exhibited reduced polarity and improved dispersion in PHBH, enhancing mechanical properties (tensile strength ↑15%) compared to unmodified CNCs .
- Regulatory Status: Subject to EPA reporting requirements under §721.9500, indicating stricter handling protocols than non-regulated silanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
